molecular formula C14H17Cl2NOS B4073570 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone

Cat. No.: B4073570
M. Wt: 318.3 g/mol
InChI Key: SUGUAYSZJWJSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone is an organic compound that features a dichlorobenzyl group attached to a sulfanyl group, which is further connected to an ethanone moiety with a piperidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Dichlorobenzyl Sulfanyl Intermediate: This step involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form the dichlorobenzyl sulfanyl intermediate.

    Attachment of the Piperidinyl Ethanone Moiety: The intermediate is then reacted with 1-(piperidin-1-yl)ethanone under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of sulfanyl-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may facilitate binding to hydrophobic pockets, while the sulfanyl group can participate in redox reactions. The piperidinyl moiety may enhance the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole hydrochloride: This compound shares the dichlorobenzyl sulfanyl moiety but differs in the attached heterocycle.

    2-[(2,6-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: This compound also contains the dichlorobenzyl sulfanyl group but has a different core structure.

Uniqueness

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidinyl ethanone moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NOS/c15-12-5-4-6-13(16)11(12)9-19-10-14(18)17-7-2-1-3-8-17/h4-6H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGUAYSZJWJSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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